![molecular formula C6H13ClO2S B1524141 4-Methylpentane-2-sulfonyl chloride CAS No. 78429-90-0](/img/structure/B1524141.png)
4-Methylpentane-2-sulfonyl chloride
Overview
Description
4-Methylpentane-2-sulfonyl chloride, also known as MspCl, is a white or off-white crystalline powder. It is used as a chemical reagent in organic synthesis .
Synthesis Analysis
Sulfonyl chlorides, such as 4-Methylpentane-2-sulfonyl chloride, can be synthesized by chlorosulfonation . This process involves the reaction of an electrophile at carbon to form a cationic intermediate . The synthesis of sulfonyl chlorides has been largely dominated by the conversion of sulfonic acids through dehydration by the use of highly oxidizing and unselective reagents .Molecular Structure Analysis
The molecular formula of 4-Methylpentane-2-sulfonyl chloride is C6H13ClO2S . Its molecular weight is 184.69 g/mol .Chemical Reactions Analysis
4-Methylpentane-2-sulfonyl chloride can participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks the carbon atoms of the aromatic ring .Scientific Research Applications
Photocatalysis
4-Methylpentane-2-sulfonyl chloride: is used in photocatalytic processes to synthesize sulfonyl chlorides and sulfonamides . This compound, when activated by light, can participate in chromoselective synthesis, where the color of the incident light alters the chemoselectivity of the reaction. This application is significant in the development of pharmaceuticals and agrochemicals.
Synthesis of Sulfonamides
Sulfonamides are pivotal in the pharmaceutical industry, and 4-Methylpentane-2-sulfonyl chloride serves as a key intermediate in their production . The ability to generate different products from S-arylthioacetates by varying the excitation light is a novel approach that enhances the versatility of this compound in medicinal chemistry.
Protective Group in Synthesis
In synthetic chemistry, 4-Methylpentane-2-sulfonyl chloride is employed as a sulfonyl protecting group . This allows for the temporary modification of a molecule’s reactivity, facilitating subsequent chemical transformations. It’s a crucial step in the synthesis of complex organic molecules.
Intermediate for Elastomers and Polymers
This compound is also an important building block in the manufacture of elastomers and polymers . Its reactive sulfonyl group enables the creation of diverse polymer structures, which are essential in material science.
Synthesis of Dyes and Detergents
The chemical industry utilizes 4-Methylpentane-2-sulfonyl chloride in the synthesis of dyes and detergents . Its reactivity with various nucleophiles allows for the creation of a wide range of colorants and cleaning agents.
Agricultural Chemicals
In agrochemistry, 4-Methylpentane-2-sulfonyl chloride is used to create herbicides and pesticides . Its sulfonyl group plays a role in the development of compounds that are effective in plant protection and pest control.
Catalyst and Receptor Synthesis
The compound finds application in the synthesis of synthetic receptors and catalysts . These are used in analytical chemistry for detecting specific molecules and in accelerating chemical reactions, respectively.
Organic Synthesis via Sulfinyl Radicals
Recently, 4-Methylpentane-2-sulfonyl chloride has been explored for its potential to generate sulfinyl radicals . These radicals are fundamental in organic synthesis, providing a pathway to valuable sulfoxide compounds and demonstrating tolerance to a wide range of hydrocarbons and functional groups.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methylpentane-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-5(2)4-6(3)10(7,8)9/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDICPXQQCPKMFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpentane-2-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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